3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide
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Overview
Description
3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzamide core structure with a cyclopropyl group and a 3-phenylbutanoyl moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Amine Intermediate: The cyclopropyl amine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine under basic conditions.
Acylation: The cyclopropyl amine is then acylated with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the cyclopropyl(3-phenylbutanoyl)amine intermediate.
Amidation: The final step involves the reaction of the cyclopropyl(3-phenylbutanoyl)amine intermediate with benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[Cyclopropyl(3-phenylpropanoyl)amino]methyl]benzamide
- 3-[[Cyclopropyl(3-phenylbutanoyl)amino]ethyl]benzamide
- 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzoate
Uniqueness
3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide is unique due to its specific structural features, such as the cyclopropyl group and the 3-phenylbutanoyl moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[[cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(17-7-3-2-4-8-17)12-20(24)23(19-10-11-19)14-16-6-5-9-18(13-16)21(22)25/h2-9,13,15,19H,10-12,14H2,1H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFVWDAPLUHKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CC(=CC=C1)C(=O)N)C2CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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